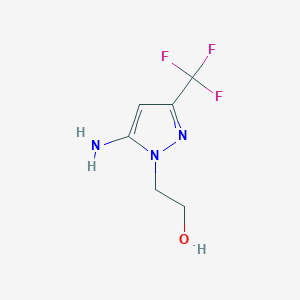![molecular formula C11H15N3O2 B1517872 N-{2-[(2-aminophenyl)formamido]ethyl}acetamide CAS No. 1155984-88-5](/img/structure/B1517872.png)
N-{2-[(2-aminophenyl)formamido]ethyl}acetamide
Overview
Description
“N-{2-[(2-aminophenyl)formamido]ethyl}acetamide” is a chemical compound with the CAS Number: 1155984-88-5 . It has a molecular weight of 221.26 and its IUPAC name is N-(2-acetamidoethyl)-2-aminobenzamide .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H15N3O2/c1-8(15)13-6-7-14-11(16)9-4-2-3-5-10(9)12/h2-5H,6-7,12H2,1H3,(H,13,15)(H,14,16) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature .Scientific Research Applications
Chemoselective Acetylation of 2-Aminophenol
The study by Magadum and Yadav (2018) details the use of N-(2-Hydroxyphenyl)acetamide, a compound closely related to N-{2-[(2-aminophenyl)formamido]ethyl}acetamide, in the chemoselective acetylation of 2-aminophenol for antimalarial drug synthesis. This process utilizes immobilized lipase as a catalyst, emphasizing the compound's role in facilitating selective acylation reactions essential for drug development (Magadum & Yadav, 2018).
Anticancer Drug Synthesis
Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a derivative of the compound , demonstrating its potential as an anticancer agent. The research highlights the compound's utility in creating bioactive molecules targeting specific cancer pathways, with structure and molecular docking analysis underscoring its efficacy (Sharma et al., 2018).
Acetylation Methodology
Sanz Sharley and Williams (2017) discuss a simple and efficient method for the acetylation of amines, including derivatives related to this compound, using acetic acid as a catalyst. This study contributes to the broader understanding of acetylation processes, relevant for the synthesis of amide compounds (Sanz Sharley & Williams, 2017).
Isomerism in N-(Monosubstituted ethyl)amides
Research by Aguirre et al. (1988) on N-(monosubstituted ethyl)amides, which include structures similar to this compound, explores rotational and configurational isomerism through NMR spectroscopy. This study provides insight into the structural flexibility of amide bonds, relevant for understanding the behavior of this compound in various chemical environments (Aguirre et al., 1988).
Metabolism of Chloroacetamide Herbicides
Coleman et al. (2000) detail the metabolism of chloroacetamide herbicides, providing context on how compounds like this compound could interact with biological systems, particularly in terms of enzymatic activity and potential toxicity. This research is crucial for understanding the environmental and health implications of related compounds (Coleman et al., 2000).
Safety and Hazards
properties
IUPAC Name |
N-(2-acetamidoethyl)-2-aminobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-8(15)13-6-7-14-11(16)9-4-2-3-5-10(9)12/h2-5H,6-7,12H2,1H3,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZCKHYBUIQMPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-{[4-(Piperidin-1-yl)phenyl]sulfamoyl}acetic acid](/img/structure/B1517798.png)


![3-[5-(4-Butylphenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B1517807.png)




![[(2,2,2-Trifluoroethyl)carbamoyl]formic acid](/img/structure/B1517812.png)